Platycodigenin

描述

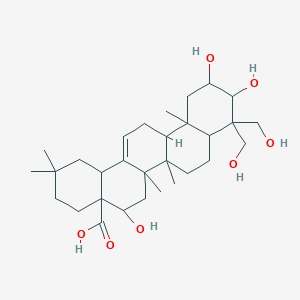

Structure

3D Structure

属性

IUPAC Name |

(4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,10,11-trihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O7/c1-25(2)10-11-30(24(36)37)18(12-25)17-6-7-20-26(3)13-19(33)23(35)29(15-31,16-32)21(26)8-9-27(20,4)28(17,5)14-22(30)34/h6,18-23,31-35H,7-16H2,1-5H3,(H,36,37)/t18-,19-,20+,21+,22+,23-,26+,27+,28+,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTNOIWSCDBIAS-PCHRGASXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(CO)CO)O)O)C)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H](C3(CO)CO)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Platycodigenin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platycodigenin is the principal aglycone of a diverse group of oleanane-type triterpenoid (B12794562) saponins (B1172615), known as platycosides, which are the primary bioactive constituents of Platycodon grandiflorus. This document provides a comprehensive technical overview of the natural sourcing, extraction, isolation, and purification of this compound. It includes detailed experimental protocols derived from established scientific literature, quantitative data on saponin (B1150181) distribution and extraction yields, and visual representations of experimental workflows and relevant biological signaling pathways. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of this compound and its derivatives for therapeutic applications.

Introduction to this compound

This compound is a pentacyclic triterpenoid sapogenin that forms the structural backbone of numerous saponins isolated from the roots of Platycodon grandiflorum (Jacq.) A.DC., commonly known as the balloon flower.[1][2] These saponins, collectively referred to as platycosides, are responsible for the wide range of pharmacological activities attributed to this traditional medicinal plant, including anti-inflammatory, anti-cancer, immunomodulatory, and expectorant effects.[3][4][5] this compound itself, as the aglycone, exhibits significant biological properties, including potent antioxidant and cytotoxic activities.[1][6] The isolation and purification of this compound, either from its natural glycoside forms or directly after hydrolysis, is a critical step for pharmacological research, standardization of herbal products, and the development of new therapeutic agents.

Natural Source and Distribution

The exclusive natural source of this compound is the plant Platycodon grandiflorum, a perennial flowering plant native to East Asia.[6][7] The bioactive saponins are concentrated in the root of the plant, referred to as Platycodi Radix in traditional medicine.[1][5]

The concentration and composition of saponins, including the this compound group, vary significantly depending on the specific part of the plant, processing methods, and geographical origin.[1][8] Research using ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QToF/MS) has shown that the this compound group of saponins represents the largest proportion of total saponins, ranging from 55.04% to 68.34%.[8][9] The highest total saponin content is found in the roots with the peel intact.[8][9]

Data Presentation: Saponin Content in Platycodon grandiflorum

Table 1: Total Saponin Content in Various Parts of P. grandiflorum

| Plant Part | Total Saponin Content (mg/100 g dry weight) | Reference |

|---|---|---|

| Roots (with peel) | 1674.60 ± 25.45 | [8] |

| Buds | 1364.05 ± 19.11 | [8] |

| Roots (without peel) | 1058.83 ± 15.88 | [8] |

| Stems | 993.71 ± 11.92 | [8] |

| Leaves | 881.16 ± 5.15 |[8] |

Table 2: Comparison of Platycodin D Yield by Extraction Method *

| Extraction Method | Solvent | Temperature (°C) | Duration (h) | Platycodin D Yield (mg/g of dry root) | Reference |

|---|---|---|---|---|---|

| Hot Water Extraction | Deionized Water | 50 | 11 | 5.63 | [10][11] |

| Ultrasonic Extraction | 80% Methanol | Not Specified | Not Specified | 0.83 | [10] |

| Reflux Extraction | 70% Methanol | Not Specified | 2 x 2h | Not Reported | [10] |

Note: Platycodin D is a major glycoside of this compound and is often used as a marker for quantification and extraction optimization.[7][11]

Experimental Protocols: Isolation and Purification

The isolation of this compound typically involves a multi-step process beginning with the extraction of crude saponins (platycosides) from the dried roots of P. grandiflorum, followed by chromatographic purification to isolate specific glycosides, and finally, acid or enzymatic hydrolysis to yield the aglycone this compound. Alternatively, crude extracts can be hydrolyzed first, followed by purification of the resulting sapogenins.

Diagram: General Workflow for this compound Isolation

Caption: General experimental workflow for the isolation of this compound.

Protocol 1: Crude Saponin Extraction via Reflux[10]

This protocol describes a standard solvent extraction method for obtaining a crude saponin mixture from dried root material.

-

Maceration and Initial Extraction:

-

Weigh 1 kg of dried, powdered P. grandiflorum root and place it into a large round-bottom flask suitable for reflux.

-

Add 10 L of 95% ethanol (B145695) to the flask.

-

Heat the mixture to reflux and maintain for 2 hours with constant stirring.

-

Allow the mixture to cool, then filter through filter paper to separate the liquid extract from the solid plant residue.

-

-

Secondary Extraction:

-

Return the solid residue to the flask.

-

Add 10 L of 50% ethanol and repeat the reflux extraction for an additional 2 hours.

-

Cool and filter the mixture, combining the liquid extract with the extract from the initial step.

-

-

Concentration:

-

Concentrate the combined ethanol extracts under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 60°C.

-

Continue evaporation until all ethanol is removed, yielding a viscous crude saponin extract.

-

Protocol 2: Purification of Saponins by Column Chromatography[10]

This two-step chromatography procedure is used to separate the total saponins from other components in the crude extract.

-

Macroporous Resin Chromatography (Step 1):

-

Dissolve the crude extract from Protocol 1 in a minimal volume of deionized water.

-

Prepare a chromatography column packed with pre-treated macroporous resin (e.g., D101).

-

Load the dissolved crude extract onto the top of the column.

-

Wash the column with deionized water to remove sugars and other highly polar impurities.

-

Sequentially elute the column with different ethanol concentrations:

-

Fraction 1: 25% ethanol (v/v)

-

Fraction 2: 75% ethanol (v/v)

-

-

Collect the 25% and 75% ethanol fractions, which are expected to contain the saponins.

-

Combine these fractions and concentrate using a rotary evaporator to yield a saponin-rich fraction.

-

-

Silica Gel Chromatography (Step 2):

-

Dissolve the saponin-rich fraction in a minimal amount of methanol.

-

Adsorb this solution onto a small amount of silica gel and dry to a fine powder.

-

Prepare a chromatography column packed with silica gel using a chloroform-methanol-water solvent system as the mobile phase.

-

Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

-

Elute the column with a gradient of chloroform:methanol:water (e.g., starting at 90:10:1 and gradually increasing the polarity).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC), comparing with a known standard if available.

-

Combine the fractions containing the purified target platycoside (e.g., Platycodin D).

-

Evaporate the solvent from the combined fractions to obtain the purified saponin.

-

Protocol 3: Hydrolysis of Platycosides to this compound

This protocol describes the final step to cleave the sugar moieties from the saponin, yielding the aglycone this compound.

-

Acid Hydrolysis:

-

Dissolve the purified platycoside (from Protocol 2) in a 2M HCl solution in 50% methanol.

-

Heat the mixture at 80-90°C for 4-6 hours under reflux to facilitate hydrolysis.

-

Monitor the reaction completion using TLC.

-

-

Extraction of Aglycone:

-

After cooling, neutralize the reaction mixture with a base (e.g., NaOH solution).

-

Partition the neutralized solution with an organic solvent such as ethyl acetate (B1210297) or chloroform.

-

Collect the organic layer, which now contains the less polar this compound.

-

Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield crude this compound.

-

-

Final Purification:

-

The resulting this compound can be further purified by recrystallization or by another round of silica gel chromatography if necessary.

-

Analytical Methods for Quantification

Accurate quantification of this compound and its glycosides is essential for quality control and research. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.[12][13]

Table 3: Comparison of HPLC-Based Analytical Methods

| Method | Detector | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| HPLC-UV | Ultraviolet (UV) | Widely accessible, cost-effective. | May lack specificity for co-eluting, structurally similar saponins. | [12] |

| HPLC-ELSD | Evaporative Light Scattering Detector | Universal detection, not dependent on chromophores. Suitable for saponins. | [12][13][14] |

| LC-MS/MS | Tandem Mass Spectrometry | High sensitivity and selectivity, excellent for complex matrices and low concentrations. Allows for structural confirmation. | Higher cost and complexity. |[12][15] |

Example HPLC Protocol for Saponin Quantification[12]

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% phosphoric acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 203 nm.

-

Injection Volume: 10 µL.

-

Quantification: Based on the peak area compared against a certified reference standard.

Pharmacological Activity and Signaling Pathways

Platycodin D (PLD), the most abundant glycoside of this compound, is extensively studied for its pharmacological effects. Its mechanisms often involve the modulation of key cellular signaling pathways related to inflammation and apoptosis.

Diagram: Platycodin D and Anti-Inflammatory Signaling

Caption: Platycodin D inhibits inflammatory pathways by suppressing MAPK and NF-κB activation.[4]

Diagram: Platycodin D and Pro-Apoptotic Signaling in Cancer Cells

Caption: Platycodin D induces ROS-dependent apoptosis in cancer cells.[6]

Conclusion

This compound and its natural glycosides, sourced from the roots of Platycodon grandiflorum, represent a promising class of compounds for therapeutic development. The successful isolation of these molecules relies on robust and optimized protocols for solvent extraction and multi-step chromatographic purification. This guide provides the foundational methods and quantitative data necessary for researchers to efficiently extract, purify, and quantify these valuable natural products. Further investigation into the specific mechanisms of action, as illustrated by the signaling pathways, will continue to drive interest in this compound as a lead compound in drug discovery.

References

- 1. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparative isolation of six major saponins from Platycodi Radix by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Effect of Different Water Extracts from Platycodon grandiflorum on Selected Factors Associated with Pathogenesis of Chronic Bronchitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Determination of Platycodin D and Platycodin D3 in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Platycodigenin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycodigenin is a prominent triterpenoid (B12794562) saponin (B1150181) derived from the roots of the balloon flower, Platycodon grandiflorum. This natural compound has garnered significant scientific interest due to its diverse and potent pharmacological activities. Extensive research has highlighted its potential as a therapeutic agent in various disease models, primarily attributed to its anti-inflammatory, anti-cancer, and immunomodulatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its underlying mechanisms of action. Detailed experimental protocols for its extraction, isolation, and biological evaluation are also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a pentacyclic triterpenoid with an oleanane-type skeleton. Its chemical structure is characterized by a polycyclic framework with multiple hydroxyl groups, contributing to its biological activity and physicochemical characteristics.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₃₀H₄₈O₇ | [1][2][3][4] |

| Molecular Weight | 520.7 g/mol | [1][2][3][4] |

| CAS Number | 22327-82-8 | [1][2][3][5] |

| IUPAC Name | (2S,3R,4aR,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,8a,12a-hexamethyl-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydropicene-4a(2H)-carboxylic acid | [4] |

| Physical State | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [1] |

| Calculated logP | 4 | [6] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available | |

| Storage | Store at 2-8°C under an inert gas like Nitrogen, protected from light. Can be stored for up to 24 months. Stock solutions in DMSO can be stored at -20°C for up to two weeks. | [7] |

Pharmacological Properties and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological activities, making it a promising candidate for drug development. Its primary effects are centered around anti-inflammatory, anti-cancer, and immunomodulatory actions, which are mediated through the modulation of various cellular signaling pathways.

Anti-inflammatory Activity

This compound has been shown to exert potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators. It downregulates the expression of molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in inflammatory models.[8] The underlying mechanism primarily involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8][9]

This compound inhibits the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Caption: this compound inhibits the NF-κB signaling pathway.

This compound also modulates the MAPK pathway, which plays a crucial role in inflammation. It has been observed to decrease the lipopolysaccharide (LPS)-induced hyperphosphorylation of p38 MAPK.[8] By inhibiting the phosphorylation of key kinases in the MAPK cascade (ERK, JNK, and p38), this compound effectively reduces the expression of inflammatory mediators.

Caption: this compound modulates the MAPK signaling pathway.

Anti-Cancer Activity

This compound and its derivatives have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. The anti-cancer activity is mediated through multiple mechanisms, including the induction of cell cycle arrest, apoptosis, and the inhibition of key survival pathways like the PI3K/Akt and AMPK pathways.

This compound has been shown to suppress the PI3K/Akt/mTOR signaling pathway.[10] By inhibiting the phosphorylation of Akt, a key downstream effector of PI3K, it can block cell survival signals and promote apoptosis in cancer cells.

Caption: this compound inhibits the PI3K/Akt survival pathway.

This compound can activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[2][3] Activation of AMPK can lead to the inhibition of cell growth and proliferation and the induction of apoptosis in cancer cells.

Caption: this compound activates the AMPK signaling pathway.

Immunomodulatory Activity

This compound and related saponins (B1172615) have been reported to possess immunomodulatory properties, including adjuvant activity. They can enhance the immune response to antigens, suggesting their potential use in vaccine formulations.

Table 2: Summary of Pharmacological Activities and Affected Pathways

| Pharmacological Activity | Key Molecular Targets/Pathways | Observed Effects |

| Anti-inflammatory | NF-κB, MAPK (p38) | Decreased production of NO, TNF-α, IL-1β, IL-6 |

| Anti-cancer | PI3K/Akt/mTOR, AMPK | Inhibition of cell proliferation, induction of apoptosis, cell cycle arrest |

| Immunomodulatory | - | Adjuvant activity, enhancement of immune response |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound.

Extraction and Isolation of this compound

The following protocol describes a general method for the extraction and isolation of this compound from the roots of Platycodon grandiflorum.

Caption: General workflow for the extraction and isolation of this compound.

Detailed Protocol:

-

Preparation of Plant Material: Air-dry the roots of Platycodon grandiflorum and grind them into a coarse powder.

-

Extraction:

-

Reflux the powdered root material with 95% ethanol for 2 hours.

-

Filter the mixture and repeat the reflux extraction of the residue with 50% ethanol for another 2 hours.

-

Combine the filtrates from both extractions.[1]

-

-

Concentration: Concentrate the combined ethanol extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation:

-

Suspend the crude extract in water and partition sequentially with n-hexane, ethyl acetate, and n-butanol.

-

The platycosides, including this compound, are typically enriched in the n-butanol fraction.[11]

-

-

Column Chromatography:

-

Subject the n-butanol fraction to silica gel column chromatography.

-

Elute the column with a gradient of chloroform-methanol-water to separate the different saponins.[12]

-

-

Purification:

-

Collect the fractions containing this compound (monitored by TLC or HPLC).

-

Further purify the target fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.[12]

-

Biological Activity Assays

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[2]

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).[2]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite (B80452).

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 1 x 10⁵ cells per well and incubate overnight.[2]

-

Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.[2]

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[2]

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.[2]

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.[2]

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

Quantitative Data

Table 3: Quantitative Biological Activity Data for this compound and Related Compounds

| Compound | Cell Line | Assay | Endpoint | Value | Source |

| This compound | HSC-T6 | Anti-proliferative | - | In vitro activity demonstrated | [1][3] |

| Platycodin D | HepG2 | Cytotoxicity | IC₅₀ | 3.674 mg/g (in extract) | [13] |

| Platycodin D | RAW 264.7 | NO Inhibition | - | 2.9 µg/mL (in extract) | [13] |

| Platycodin D | Caco-2 | NO Inhibition | - | 1.88 µg/mL (in extract) | [13] |

Conclusion

This compound stands out as a natural compound with significant therapeutic potential, particularly in the fields of oncology and inflammation. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB, MAPK, PI3K/Akt, and AMPK, makes it an attractive candidate for further investigation and drug development. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this promising triterpenoid saponin. Further studies are warranted to fully elucidate its direct molecular targets and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. Frontiers | Platycodin D sensitizes KRAS-mutant colorectal cancer cells to cetuximab by inhibiting the PI3K/Akt signaling pathway [frontiersin.org]

- 2. Platycodin D, a bioactive component of Platycodon grandiflorum, induces cancer cell death associated with extreme vacuolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Platycodin D, a novel activator of AMP-activated protein kinase, attenuates obesity in db/db mice via regulation of adipogenesis and thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Platycodin D on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C30H48O7 | CID 12314399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS:22327-82-8 | Manufacturer ChemFaces [chemfaces.com]

- 8. This compound as Potential Drug Candidate for Alzheimer's Disease via Modulating Microglial Polarization and Neurite Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunostimulatory activity of hydrolyzed and fermented Platycodon grandiflorum extract occurs via the MAPK and NF-κB signaling pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of apoptosis through inactivation of ROS-dependent PI3K/Akt signaling pathway by platycodin D in human bladder urothelial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Platycodin D-induced apoptosis through nuclear factor-kappaB activation in immortalized keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Platycodigenin Biosynthesis Pathway in Platycodon grandiflorum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycodon grandiflorum, commonly known as the balloon flower or bellflower, is a perennial flowering plant with a long history in traditional East Asian medicine. Its roots, Platycodi Radix, are rich in a class of oleanane-type triterpenoid (B12794562) saponins (B1172615), primarily platycosides, which are glycosylated derivatives of aglycones like platycodigenin. These compounds are credited with a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and expectorant effects. Platycodin D is one of the most abundant and bioactive saponins found in this plant.[1][2] A thorough understanding of the this compound biosynthesis pathway is paramount for the metabolic engineering of P. grandiflorum to enhance the production of these valuable compounds for pharmaceutical applications. This guide provides a comprehensive overview of the enzymatic steps, key genes, quantitative data, and detailed experimental protocols for studying this intricate pathway.

The Biosynthetic Pathway from Primary Metabolism to this compound

The biosynthesis of this compound is a complex, multi-step process that originates from primary metabolism and proceeds through the triterpenoid pathway. The journey begins with the synthesis of the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are generated through two independent pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[3][4]

These C5 units are condensed to form the 30-carbon precursor, 2,3-oxidosqualene (B107256). The cyclization of this linear molecule is the first committed step in triterpenoid saponin (B1150181) biosynthesis, catalyzed by oxidosqualene cyclases (OSCs).[1][4] In the case of this compound, the specific OSC, β-amyrin synthase (β-AS), forms the pentacyclic triterpenoid skeleton, β-amyrin.[3][5]

Following the formation of the β-amyrin backbone, a series of oxidative reactions occur, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s).[1][4] These enzymes introduce hydroxyl groups and other modifications to the triterpenoid core, leading to the formation of various sapogenins, including this compound. The final step in the diversification of platycosides is glycosylation, where UDP-glycosyltransferases (UGTs) attach sugar moieties to the sapogenin core.[1][4]

Key Enzyme Families and Their Roles

-

β-Amyrin Synthase (β-AS): This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form β-amyrin, the foundational scaffold for this compound and other oleanane-type saponins.[3][5]

-

Cytochrome P450 Monooxygenases (CYP450s): This large and diverse family of enzymes is responsible for the extensive oxidative modifications of the β-amyrin skeleton. These modifications, such as hydroxylation and oxidation, at various carbon positions are crucial for generating the structural diversity of platycosides.[1][3][4]

-

UDP-Glycosyltransferases (UGTs): UGTs are responsible for the glycosylation of the triterpenoid aglycones. They transfer sugar moieties from an activated sugar donor, such as UDP-glucose, to the sapogenin. This glycosylation significantly impacts the solubility, stability, and bioactivity of the final saponin compounds.[1][4]

Quantitative Data on this compound and Related Compounds

The accumulation of this compound and its glycosides varies significantly depending on the plant organ, developmental stage, and environmental conditions. The following tables summarize available quantitative data regarding saponin content and the expression of key biosynthetic genes.

| Plant Part | Total this compound Group Content (mg/100g DW) |

| Roots (with peel) | 1005.4 ± 15.3 |

| Buds | 884.2 ± 10.1 |

| Roots (without peel) | 688.7 ± 9.5 |

| Stems | 545.3 ± 8.7 |

| Leaves | 450.1 ± 7.2 |

Table 1: Content of this compound-related saponins in different parts of Platycodon grandiflorum. Data is presented as mean ± standard deviation.

| Gene | Relative Expression Level (Root vs. Leaf) |

| AACT | Higher in leaves |

| HMGS | Higher in leaves |

| MVK | Higher in leaves |

| PMK | Higher in leaves |

| MVD | Higher in leaves |

| FPPS | Higher in leaves |

| SS | Higher in leaves |

| HMGR | Higher in flowers |

| IPPI | Higher in flowers |

| SE | Higher in flowers |

Table 2: Relative expression levels of upstream triterpenoid biosynthesis genes in different tissues of Platycodon grandiflorum.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments employed in the elucidation of the this compound biosynthesis pathway.

Extraction and Quantification of Platycosides by LC-MS/MS

This protocol is optimized for the extraction and quantitative analysis of triterpenoid saponins from P. grandiflorum roots.

a. Extraction

-

Weigh 1.0 g of dried and powdered Platycodon grandiflorum root into a 50 mL centrifuge tube.

-

Add 20 mL of 70% ethanol (B145695) to the tube.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean tube.

-

Repeat the extraction process (steps 2-6) with another 20 mL of 70% ethanol.

-

Combine the supernatants from both extractions.

-

Filter the combined extract through a 0.22 µm syringe filter into an LC vial for analysis.

b. LC-MS/MS Analysis

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of platycosides (e.g., a linear gradient from 10% to 90% B over 15-20 minutes) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Method | Multiple Reaction Monitoring (MRM) |

c. MRM Transitions for Key Platycosides

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Platycodin D | 1225.6 | 1063.5 | 60 | 40 |

| Platycodin D3 | 1063.5 | 901.4 | 55 | 35 |

| Platycoside E | 1531.8 | 1369.7 | 70 | 50 |

Heterologous Expression and Functional Characterization of CYP450s in Yeast

This protocol describes the functional characterization of a candidate CYP450 enzyme involved in this compound biosynthesis using a yeast expression system.

a. Yeast Transformation

-

Clone the full-length cDNA of the candidate P. grandiflorum CYP450 gene into a yeast expression vector (e.g., pYES-DEST52).

-

Transform the resulting plasmid into a suitable yeast strain (e.g., Saccharomyces cerevisiae INVSc1) along with a plasmid containing a cytochrome P450 reductase (CPR) from a plant source to ensure efficient electron transfer.

-

Select transformed yeast colonies on appropriate selection media.

b. Microsome Isolation

-

Grow a liquid culture of the transformed yeast to the mid-log phase.

-

Induce protein expression by adding galactose to the medium.

-

Harvest the yeast cells by centrifugation.

-

Wash the cells with sterile water.

-

Resuspend the cell pellet in a microsome isolation buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors).

-

Lyse the cells using glass beads and vigorous vortexing.

-

Centrifuge at a low speed (e.g., 10,000 x g) to remove cell debris.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a small volume of reaction buffer.

c. Enzyme Assay

-

Set up the reaction mixture containing the isolated microsomes, buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.2), the substrate (e.g., β-amyrin), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the products with the organic solvent.

-

Analyze the products by LC-MS or GC-MS to identify the hydroxylated or oxidized derivatives of the substrate.

UDP-Glycosyltransferase (UGT) Enzyme Assay

This protocol outlines a method for determining the activity of a candidate UGT involved in platycoside biosynthesis.

-

Express and purify the candidate UGT protein from E. coli or another suitable expression system.

-

Prepare a reaction mixture containing the purified UGT enzyme, a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), the aglycone substrate (e.g., this compound), and the sugar donor (e.g., UDP-glucose).

-

Incubate the reaction at an optimal temperature (e.g., 37°C) for a specific time.

-

Terminate the reaction by adding methanol (B129727) or by heat inactivation.

-

Analyze the reaction products by LC-MS to detect the formation of the glycosylated product.

-

Alternatively, a commercially available assay kit, such as the UDP-Glo™ Glycosyltransferase Assay, can be used to quantify the UDP released during the reaction, which is proportional to the UGT activity.

Visualizations

This compound Biosynthesis Pathway

Caption: A simplified diagram of the this compound biosynthesis pathway.

Experimental Workflow for CYP450 Functional Characterization

Caption: Workflow for the functional characterization of a CYP450 enzyme.

Conclusion

The biosynthesis of this compound in Platycodon grandiflorum is a testament to the intricate and highly regulated nature of plant secondary metabolism. The identification and characterization of the key enzymes—β-amyrin synthase, cytochrome P450s, and UDP-glycosyltransferases—have provided a solid foundation for understanding this pathway. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate the molecular mechanisms governing the production of these medicinally important compounds. Future research, aided by these methodologies, will be instrumental in developing strategies for the metabolic engineering of P. grandiflorum to enhance the yield of specific bioactive platycosides, thereby unlocking their full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Microsome -Organelle isolation -Cell Biology-BIO-PROTOCOL [bio-protocol.org]

- 4. Determination of Platycodin D and Platycodin D3 in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. inventbiotech.com [inventbiotech.com]

An In-depth Technical Guide to the Anti-inflammatory Effects of Platycodigenin and its Glycosides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Platycodigenin is the aglycone of platycosides, a group of triterpenoid (B12794562) saponins (B1172615) that are the primary bioactive components of Platycodon grandiflorus (Jacq.) A. DC.[1][2]. While this compound itself is a core structure, much of the existing research has focused on its glycoside derivatives, most notably Platycodin D (PLD)[3][4]. These compounds have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory, anti-cancer, and immunomodulatory properties[1][4][5]. This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of this compound-related saponins, focusing on their modulation of key signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of this compound and its glycosides, particularly Platycodin D, are multifaceted. They primarily exert their action by inhibiting major pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLRP3 inflammasome pathways. This leads to a downstream reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[3][6][7].

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes[3]. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription[6][7].

Platycodin D and related extracts have been shown to effectively suppress this pathway. They inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB p65[6][7]. This blockade is a critical mechanism underlying the reduced expression of NF-κB target genes, including iNOS, COX-2, and various pro-inflammatory cytokines[7]. Some studies suggest this regulation may also be linked to the AMP-activated kinase (AMPK) pathway[8][9].

Caption: Inhibition of the NF-κB signaling pathway by Platycodin D.

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in translating extracellular stimuli into cellular inflammatory responses[6][10]. Activation of these kinases via phosphorylation leads to the activation of transcription factors like activator protein-1 (AP-1), which also regulates the expression of inflammatory mediators[10].

Studies have demonstrated that Platycodon extracts can markedly prevent the LPS-induced phosphorylation of p38 and JNK in a concentration-dependent manner[10][11]. By suppressing the activation of these key kinases, this compound saponins down-regulate the entire signaling cascade, contributing to their anti-inflammatory profile[6][10].

Caption: Modulation of the MAPK signaling pathway by Platycodin D.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a cytosolic multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 via caspase-1 activation[12][13]. Its dysregulation is linked to a host of inflammatory diseases[14]. Platycodin D has been identified as a potent inhibitor of the NLRP3 inflammasome[15][16]. It has been shown to downregulate the expression of NLRP3 inflammasome components and suppress its activation, thereby reducing the release of mature IL-1β[15][16]. This action is often linked to the upstream inhibition of the NF-κB pathway, which primes the expression of NLRP3 and pro-IL-1β[16].

Caption: Inhibition of the NLRP3 Inflammasome by Platycodin D.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound-related saponins on various inflammatory markers from in vitro studies.

Table 1: Effect on Production of Inflammatory Mediators

| Cell Line | Stimulant | Compound | Concentration | Mediator | Inhibition / Reduction (%) | Citation |

| BV2 Microglia | Aβ | PGW | 50 µg/mL | NO | 30.4% | [7][17] |

| BV2 Microglia | Aβ | PGW | 100 µg/mL | NO | 36.7% | [7][17] |

| BV2 Microglia | Aβ | PGW | 200 µg/mL | NO | 61.2% | [7][17] |

| BV2 Microglia | Aβ | PGW | 50 µg/mL | IL-1β | ~20% | [7] |

| BV2 Microglia | Aβ | PGW | 100 µg/mL | IL-1β | ~28% | [7] |

| BV2 Microglia | Aβ | PGW | 200 µg/mL | IL-1β | ~44% | [7] |

| BV2 Microglia | Aβ | PGW | 50 µg/mL | IL-6 | ~22% | [7] |

| BV2 Microglia | Aβ | PGW | 100 µg/mL | IL-6 | ~35% | [7] |

| BV2 Microglia | Aβ | PGW* | 200 µg/mL | IL-6 | ~58% | [7] |

| Primary Rat Microglia | LPS | Platycodin D | 5-20 µM | TNF-α, IL-1β, IL-6 | Dose-dependent reduction | [18] |

*PGW: Platycodon grandiflorum Water Extract, rich in platycosides.

Table 2: Effect on Inflammatory Signaling Protein Expression/Activation

| Cell Line | Stimulant | Compound | Effect | Target Protein | Citation |

| RAW264.7 | LPS | PGEA | Suppressed phosphorylation | p38, JNK | [10] |

| HT22 | Aβ | PGS | Suppressed phosphorylation | p38, ERK, JNK | [6] |

| HT22 | Aβ | PGS | Suppressed phosphorylation | NF-κB (p65) | [6] |

| HT22 | Aβ | PGS** | Recovered expression | IκBα | [6] |

| BV2 Microglia | Aβ | PGW | Decreased phosphorylation | JNK, ERK | [7] |

| BV2 Microglia | Aβ | PGW* | Decreased phosphorylation | NF-κB (p65), IκBα | [7] |

| Asthmatic Mice | (in vivo) | PD3*** | Decreased phosphorylation | pNF-κBp65, p-p38, pERK1/2, pJNK1/2 | [11] |

*PGEA: Ethyl acetate (B1210297) extract of Platycodon grandiflorum. **PGS: Platycodon grandiflorum Crude Saponin (B1150181). ***PD3: Platycodin D3.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to evaluate the anti-inflammatory effects of this compound saponins.

Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages

This protocol describes a general workflow for assessing the anti-inflammatory effects of a test compound on LPS-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.[19]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁶ cells/mL and allow them to adhere for 24 hours.[20]

-

Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Platycodin D) for 1-2 hours.[19]

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS, e.g., 1 µg/mL) to the wells and incubate for an additional 18-24 hours.[19][21]

-

Supernatant Collection: After incubation, collect the cell culture supernatant for analysis of nitric oxide and cytokines.

-

Cell Lysis: Lyse the remaining cells to extract total protein for Western blot analysis.

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Protocol 2: Nitric Oxide (NO) Measurement (Griess Assay)

This colorimetric assay measures nitrite (B80452), a stable breakdown product of NO.

-

Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in distilled water.[22]

-

Sample Preparation: Transfer 100 µL of cell culture supernatant (from Protocol 1) to a new 96-well plate.[22]

-

Reaction: Add 100 µL of Griess reagent to each sample.[20][22]

-

Incubation: Incubate the plate at room temperature for 10 minutes in the dark.[22]

-

Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined using a sodium nitrite standard curve.[20]

Protocol 3: Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines.

-

Sample Preparation: Use the cell culture supernatant collected in Protocol 1.

-

Assay: Perform the ELISA for specific cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available kits according to the manufacturer's instructions.[19][20]

-

Measurement: The procedure typically involves coating a plate with a capture antibody, adding samples, adding a detection antibody, adding a substrate, and stopping the reaction. The resulting color intensity is measured using a microplate reader at the specified wavelength (e.g., 450 nm).

-

Quantification: Calculate cytokine concentrations based on a standard curve generated from recombinant cytokines.

Protocol 4: Western Blot Analysis

This technique is used to detect the expression levels and phosphorylation status of specific proteins in the signaling pathways.

-

Protein Extraction: Lyse cells (from Protocol 1) in RIPA buffer with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a sodium dodecyl-sulfate polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p38, p65, IκBα, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control like β-actin.[6][10]

This compound and its naturally occurring glycosides, especially Platycodin D, demonstrate robust anti-inflammatory properties through the concerted inhibition of the NF-κB, MAPK, and NLRP3 inflammasome signaling pathways. This activity leads to a significant reduction in the production of key inflammatory mediators. The data and protocols presented in this guide offer a technical foundation for researchers and drug development professionals interested in exploring the therapeutic potential of these natural compounds for a wide range of inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Platycodon grandiflorum (Jacq.) A. DC.: A review of phytochemistry, pharmacology, toxicology and traditional use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunomodulatory effects of fermented Platycodon grandiflorum extract through NF-κB signaling in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunomodulatory effects of fermented Platycodon grandiflorum extract through NF-κB signaling in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bslonline.org [bslonline.org]

- 11. scienceopen.com [scienceopen.com]

- 12. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Inhibition of the NLRP3 Inflammasome Activation by Manoalide Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Platycodin D targets ZNF70 to inhibit NLRP3 inflammasome and STAT3 signaling pathway to ameliorate colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Suppression of NLRP3 inflammasome by Platycodin D via the TLR4/MyD88/NF-κB pathway contributes to attenuation of lipopolysaccharide induced acute lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. In vitro immune-enhancing effects of Platycodon grandiflorum combined with Salvia plebeian via MAPK and NF-κB signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

A Technical Guide to the Neuroprotective Properties of Platycodigenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platycodigenin, a triterpenoid (B12794562) saponin (B1150181) derived from the root of Platycodon grandiflorus, has emerged as a promising natural compound with significant neuroprotective potential. This technical guide provides an in-depth analysis of the mechanisms underlying this compound's neuroprotective effects, focusing on its modulation of key signaling pathways involved in oxidative stress, inflammation, apoptosis, and excitotoxicity. Detailed experimental protocols for investigating these properties are provided, alongside a comprehensive summary of quantitative data from relevant studies. Visualizations of the intricate signaling cascades and experimental workflows are presented to facilitate a deeper understanding of this compound's mode of action and to aid in the design of future research and drug development initiatives.

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease, and ischemic stroke, represent a growing global health challenge. The complex pathophysiology of these disorders, often involving a confluence of oxidative stress, neuroinflammation, and neuronal apoptosis, necessitates the exploration of multi-target therapeutic agents. This compound and its glycoside derivatives, such as Platycodin D, have demonstrated a range of pharmacological activities, including potent anti-inflammatory and antioxidant effects, making them compelling candidates for neuroprotective drug development.[1][2] This guide synthesizes the current scientific knowledge on the neuroprotective properties of this compound, offering a technical resource for the scientific community.

Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through the modulation of several critical intracellular signaling pathways. These interconnected pathways collectively combat the key drivers of neuronal damage.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage in neurodegenerative diseases.[3] this compound has been shown to mitigate oxidative stress through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4]

-

Nrf2/HO-1 Signaling Pathway: Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. Key among these are Heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), enzymes that play a crucial role in cellular defense against oxidative damage.[4] Studies have shown that Platycodin D, a closely related compound, promotes the activation of Nrf2, leading to enhanced expression of HO-1 and subsequent protection against oxidative stress-induced DNA damage and apoptosis.[4]

Anti-Neuroinflammatory Effects

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory mediators, is a hallmark of many neurodegenerative conditions.[1] this compound has been found to suppress neuroinflammation by inhibiting key inflammatory signaling pathways.[2][5]

-

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] this compound has been shown to inhibit the activation of NF-κB, thereby downregulating the production of these inflammatory molecules.[2][5] This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[3] this compound has been observed to decrease the hyperphosphorylation of p38 MAPK, contributing to its anti-inflammatory effects.[2][5]

-

Microglial Polarization: this compound can modulate the phenotype of microglia, the resident immune cells of the central nervous system. It promotes the polarization of microglia towards the anti-inflammatory M2 phenotype while inhibiting the pro-inflammatory M1 phenotype.[2][5] This shift in microglial activation further contributes to the resolution of neuroinflammation.

Anti-Apoptotic Activity

Apoptosis, or programmed cell death, is a critical process in the elimination of damaged or unwanted cells. However, excessive apoptosis contributes to neuronal loss in neurodegenerative diseases. This compound has demonstrated anti-apoptotic effects through the modulation of the PI3K/Akt signaling pathway and the regulation of Bcl-2 family proteins.[6][7]

-

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival and proliferation.[6] Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins, thereby promoting cell survival. Platycodin D has been shown to activate the PI3K/Akt/mTOR pathway, contributing to its protective effects against neuronal injury.[7]

-

Bcl-2 Family Proteins: The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins is a critical determinant of cell fate. Platycodin D has been found to reverse the increased expression of the pro-apoptotic protein Bax and the decreased expression of the anti-apoptotic protein Bcl-2 induced by cellular stress, thereby preventing apoptosis.[7]

Protection Against Glutamate-Induced Excitotoxicity

Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate can lead to neuronal death through a process known as excitotoxicity, which is implicated in ischemic stroke and other neurodegenerative disorders.[8] Saponins from Platycodon grandiflorus, including Platycodin A, have been shown to protect against glutamate-induced toxicity in primary cultured rat cortical cells.[8][9] While the precise mechanism for this compound is still under investigation, it is hypothesized to involve the stabilization of neuronal membranes and the modulation of glutamate receptor activity.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of this compound and its related compounds.

Table 1: Effects on Cell Viability

| Compound | Cell Line | Insult | Concentration (µM) | Incubation Time | Outcome | Reference |

| This compound | Primary Cortical Neurons | Aβ₂₅₋₃₅ (10 µM) | 1 | 3 days | Increased viability to 73.9% | [10] |

| This compound | Primary Cortical Neurons | Aβ₂₅₋₃₅ (10 µM) | 10 | 3 days | Increased viability to 74.2% | [10] |

| Platycodin A | Primary Rat Cortical Cells | Glutamate (100 µM) | 0.1 - 10 | 24 hours | Exhibited cell viability of about 50% | [8][9] |

| Platycodin D | Primary Cortical Neurons | OGD/R | Not Specified | Not Specified | Attenuated inhibition of cell viability | [7] |

Table 2: Effects on Inflammatory Mediators in LPS-Stimulated BV2 Microglia

| Compound | Mediator | Concentration (µM) | Incubation Time | % Inhibition / Fold Change | Reference |

| This compound | NO production | 1 | 24 hours | Significant inhibition | [2][5] |

| This compound | NO production | 10 | 24 hours | Significant inhibition | [2][5] |

| This compound | TNF-α | 1 | 24 hours | Significant downregulation | [2][5] |

| This compound | TNF-α | 10 | 24 hours | Significant downregulation | [2][5] |

| This compound | IL-1β | 1 | 24 hours | Significant downregulation | [2][5] |

| This compound | IL-1β | 10 | 24 hours | Significant downregulation | [2][5] |

| This compound | IL-6 | 1 | 24 hours | Significant downregulation | [2][5] |

| This compound | IL-6 | 10 | 24 hours | Significant downregulation | [2][5] |

| This compound | IL-10 | 1 | 24 hours | Upregulated | [2][5] |

| This compound | IL-10 | 10 | 24 hours | Upregulated | [2][5] |

Table 3: Effects on Apoptosis-Related Proteins

| Compound | Protein | Cell Line | Insult | Outcome | Reference |

| Platycodin D | Bax | Primary Cortical Neurons | OGD/R | Reversed increased expression | [7] |

| Platycodin D | Bcl-2 | Primary Cortical Neurons | OGD/R | Reversed decreased expression | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the neuroprotective properties of this compound.

Cell Culture

-

BV2 Microglial Cells: BV2 cells, an immortalized murine microglia cell line, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Primary Cortical Neurons: Primary cortical neurons are isolated from the cerebral cortices of embryonic day 18 (E18) Sprague-Dawley rats. The cortices are dissected, dissociated, and plated on poly-D-lysine-coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

In Vitro Models of Neurotoxicity

-

LPS-Induced Neuroinflammation: To induce an inflammatory response in BV2 microglia, cells are pre-treated with this compound at various concentrations for a specified time (e.g., 12 hours) before stimulation with lipopolysaccharide (LPS; 100 ng/mL) for a further 24 hours.[2][5]

-

Aβ-Induced Neurotoxicity: To model Alzheimer's disease-related toxicity, primary cortical neurons are treated with aggregated amyloid-beta (Aβ₂₅₋₃₅ or Aβ₁₋₄₂) peptide at a concentration of 10 µM. This compound is typically co-administered with the Aβ peptide.[10]

-

Glutamate-Induced Excitotoxicity: Primary cortical neurons are exposed to a high concentration of glutamate (e.g., 100 µM) for a short duration (e.g., 24 hours) to induce excitotoxic cell death.[8][9]

-

Oxygen-Glucose Deprivation/Reperfusion (OGD/R): To simulate ischemic conditions, primary cortical neurons are incubated in a glucose-free medium in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period, followed by a return to normal glucose-containing medium and normoxic conditions to mimic reperfusion.[7]

Assessment of Neuroprotection

-

Cell Viability Assay (MTT Assay):

-

Seed cells in a 96-well plate and treat as described in the neurotoxicity models.

-

Following treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

-

Measurement of Nitric Oxide (NO) Production (Griess Assay):

-

Collect the culture supernatant from treated BV2 cells.

-

Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm. The concentration of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

-

Collect the culture supernatant from treated BV2 cells.

-

Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody, add the supernatant, followed by a detection antibody, and then a substrate for color development.

-

Measure the absorbance and calculate the cytokine concentration based on a standard curve.

-

-

Western Blot Analysis:

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against target proteins (e.g., p-p38, p-NF-κB p65, Nrf2, HO-1, Bax, Bcl-2, β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Conclusion and Future Directions

This compound demonstrates significant neuroprotective properties through its multifaceted mechanisms of action, including the suppression of oxidative stress and neuroinflammation, and the inhibition of apoptosis. Its ability to modulate multiple key signaling pathways, such as Nrf2, NF-κB, MAPK, and PI3K/Akt, underscores its potential as a multi-target therapeutic agent for complex neurodegenerative diseases.

Future research should focus on several key areas:

-

In-depth Mechanistic Studies: Further elucidation of the precise molecular targets of this compound and the upstream regulators of the signaling pathways it modulates.

-

In Vivo Efficacy: Comprehensive studies in various animal models of neurodegenerative diseases are needed to validate the in vitro findings and to assess the therapeutic efficacy, optimal dosage, and long-term safety of this compound.

-

Pharmacokinetics and Bioavailability: Investigation into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a clinical therapeutic.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of this compound analogs to identify compounds with enhanced neuroprotective activity and improved pharmacokinetic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells [frontiersin.org]

- 3. Oxygen/Glucose Deprivation and Reperfusion Cause Modifications of Postsynaptic Morphology and Activity in the CA3 Area of Organotypic Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immune response of BV-2 microglial cells is impacted by peroxisomal beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound as Potential Drug Candidate for Alzheimer’s Disease via Modulating Microglial Polarization and Neurite Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-NF-kB p65 antibody [EP2161Y] (ab76311) | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. ptgcn.com [ptgcn.com]

Platycodigenin as an Immunomodulatory Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycodigenin, a triterpenoid (B12794562) saponin (B1150181) derived from the root of Platycodon grandiflorum, has emerged as a potent immunomodulatory agent with significant therapeutic potential. This technical guide provides an in-depth overview of the mechanisms of action, key experimental data, and detailed protocols relevant to the investigation of this compound and its glycosidic forms, such as platycodin D. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the discovery and development of novel immunomodulatory drugs.

Core Immunomodulatory Mechanisms

This compound exerts its effects on the immune system through a variety of mechanisms, primarily by modulating key signaling pathways involved in inflammation and immune cell activation. Its activities range from anti-inflammatory effects to potent adjuvant properties, highlighting its dual role in dampening excessive inflammation and enhancing specific immune responses.

Anti-inflammatory Activity

This compound and its derivatives have been shown to suppress the production of pro-inflammatory mediators. This is largely achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In various cell models, platycodin D has been observed to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][2] The inhibition of NO production by platycodin D in activated RAW 264.7 macrophage-like cells was found to have an IC50 value of approximately 15 µM.[2]

Adjuvant Activity

Conversely, this compound saponins, particularly platycodin D, have demonstrated significant potential as vaccine adjuvants.[3] They enhance both humoral and cellular immune responses to antigens.[4] This is characterized by increased splenocyte proliferation, enhanced production of Th1 and Th2 cytokines, and augmented antibody titers.[4][5] Platycodin D has been shown to be a potent adjuvant for recombinant hepatitis B surface antigen, significantly promoting splenocyte proliferation in immunized mice.[4]

Data Presentation: Quantitative Effects of Platycodin D

The following tables summarize the quantitative data from various in vitro and in vivo studies on the immunomodulatory effects of platycodin D.

Table 1: In Vitro Anti-inflammatory and Cytotoxic Effects of Platycodin D

| Cell Line | Parameter | Method | Concentration/IC50 | Effect | Reference |

| RAW 264.7 | NO Production | Griess Assay | IC50 ≈ 15 µM | Inhibition | [2] |

| RAW 264.7 | TNF-α Secretion | ELISA | Various | Increased | [2] |

| Primary rat microglia | TNF-α, IL-1β, IL-6 | ELISA | 5, 10, 20 µM | Inhibition of LPS-induced production | [1] |

| BEL-7402 | Cell Proliferation | Not specified | IC50 = 37.70 ± 3.99 µM (24h) | Inhibition | [6] |

| Caco-2 | Cell Proliferation | Not specified | IC50 = 24.6 µM | Inhibition | [6] |

| MH7A | Cell Proliferation | Not specified | EC50 = 0.949 mg/L (24h), 0.8863 mg/L (48h) | Inhibition | [7] |

Table 2: In Vitro Immunostimulatory Effects of Platycodon grandiflorum Extract (PGE) and Platycodin D

| Cell Type | Treatment | Parameter | Method | Concentration | Effect | Reference |

| CP-treated splenocytes | PGE | Cell Viability | WST-1 Assay | 1-500 µg/mL | Dose-dependent increase | [5] |

| CP-treated splenocytes | PGE | TNF-α, IFN-γ, IL-2, IL-12 | Not specified | 10-500 µg/mL | Dose-dependent increase | [5] |

| RAW264.7 cells | PGSP Extract | Phagocytosis | FITC-dextran uptake | 250-1000 µg/mL | Increased to 41.02-69.22% | [8] |

| RAW264.7 cells | PGSP Extract | IL-1β, IL-6, TNF-α | Not specified | 1000 µg/mL | Increased by 77.30%, 100.65%, 89.51% respectively | [8] |

Table 3: In Vivo Immunomodulatory Effects of Platycodin D

| Animal Model | Treatment | Parameter | Method | Dosage | Effect | Reference |

| H22 tumor-bearing mice | Platycodin D | Serum IFN-γ, TNF-α, IL-6, IL-2 | Not specified | Not specified | Enhanced levels | [9] |

| Asthma mice | Platycodin D3 | BALF IL-4, IL-5, IL-13, IFN-γ | ELISA | 20, 40, 80 mg/kg | Suppression | [10] |

| H520 lung cancer xenograft mice | Platycodin D | Splenic TNF-α, IL-1β, IL-10 | Not specified | 50, 100, 200 mg/kg | Dose-dependent increase | [11] |

Signaling Pathways Modulated by this compound

This compound and its derivatives modulate several key signaling pathways to exert their immunomodulatory effects. The following diagrams, generated using the DOT language, illustrate these interactions.

NF-κB Signaling Pathway

Platycodin D has been shown to both activate and inhibit the NF-κB pathway depending on the cellular context. In some cancer cells, it induces apoptosis via NF-κB activation.[12] In inflammatory conditions, it often inhibits the pathway. For instance, it can inhibit the LPS-induced activation of the TLR4/MyD88/NF-κB pathway.[13]

Caption: Platycodin D inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

Platycodin D modulates the MAPK pathway, which includes ERK, JNK, and p38, to regulate inflammatory responses and induce apoptosis in cancer cells.[10][14]

Caption: Modulation of the MAPK signaling pathway by Platycodin D.

JAK-STAT Signaling Pathway

Platycodin D has also been implicated in the modulation of the JAK-STAT pathway, particularly in the context of cancer. It has been shown to block the activation of the JAK2/STAT3 signaling pathway in multiple myeloma cells.[15]

Caption: Platycodin D inhibition of the JAK/STAT signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the immunomodulatory properties of this compound.

Quantification of Cytokine Production by ELISA

Objective: To measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum.

Materials:

-

96-well ELISA plates

-

Capture antibody (specific to the cytokine of interest)

-

Detection antibody (biotinylated, specific to the cytokine of interest)

-

Recombinant cytokine standards

-

Streptavidin-HRP

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 10% FBS)

-

Plate reader

Protocol:

-

Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[16]

-

Washing: Wash the plate three times with wash buffer.[16]

-

Blocking: Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature to block non-specific binding.[16]

-

Washing: Wash the plate three times with wash buffer.

-

Sample and Standard Incubation: Prepare serial dilutions of the recombinant cytokine standard. Add 100 µL of standards and samples (cell culture supernatants or serum) to the appropriate wells. Incubate for 2 hours at room temperature.[16]

-

Washing: Wash the plate five times with wash buffer.

-

Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[16]

-

Washing: Wash the plate five times with wash buffer.

-

Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.

-

Washing: Wash the plate seven times with wash buffer.[16]

-

Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.[16]

-

Reading: Read the absorbance at 450 nm using a plate reader.

-

Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.

Analysis of Signaling Protein Expression by Western Blot

Objective: To determine the expression and phosphorylation status of key proteins in signaling pathways (e.g., p65, IκBα, p-IκBα, ERK, p-ERK).

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target proteins)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Imaging system

Protocol:

-

Cell Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS). Wash cells with ice-cold PBS and lyse with lysis buffer.[17]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[18]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[17]

-